molecular formula C19H20ClFN2O2 B6475453 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640959-03-9

4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6475453
CAS No.: 2640959-03-9
M. Wt: 362.8 g/mol
InChI Key: OGGQYIHIHFRVCB-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a methyl group at position 3 and a methoxy-linked piperidin-4-yl group at position 4. The piperidine ring is further functionalized with a 2-chloro-4-fluorobenzoyl moiety. The chloro-fluorobenzoyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyridine and piperidine rings contribute to aromatic stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-13-11-22-7-4-18(13)25-12-14-5-8-23(9-6-14)19(24)16-3-2-15(21)10-17(16)20/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQYIHIHFRVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of piperidine with 2-chloro-4-fluorobenzoyl chloride under basic conditions, typically using a base such as triethylamine or pyridine.

    Methoxylation: The resulting intermediate is then reacted with 4-hydroxy-3-methylpyridine in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen in the piperidine ring or the aromatic rings.

    Hydrolysis: The ester linkage between the piperidine and pyridine rings can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzoyl group, while oxidation and reduction can lead to changes in the functional groups attached to the piperidine or pyridine rings.

Scientific Research Applications

4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and inflammatory diseases due to its ability to interact with specific receptors and enzymes.

    Biological Studies: The compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving neurotransmission and inflammation.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific molecular modifications on biological activity.

    Pharmaceutical Development: The compound is a candidate for drug development programs aiming to create new medications with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in inflammatory processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analog: W1807

Compound : (S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate
Key Differences :

  • Core Structure : W1807 contains a dihydropyridine ring, whereas the target compound has a fully aromatic pyridine.
  • Substituents : W1807 lacks the piperidine-benzoyl linkage but includes a 2-chlorophenyl group and tricarboxylate esters.
    Functional Implications :
  • The dihydropyridine in W1807 may confer redox activity, while the tricarboxylate esters could enhance solubility but reduce membrane permeability compared to the target compound’s methoxy-piperidine group .

Structural Analog: ATI-2307

Compound : An arylamidine derivative with a piperidinyl-benzamidine structure.
Key Differences :

  • Functional Groups: ATI-2307 features amidine groups critical for DNA minor groove binding, absent in the target compound.
  • Biological Targets: Amidines like ATI-2307 are known antiparasitic agents (e.g., pentamidine), whereas the target compound’s benzoyl-piperidine motif may favor protease or kinase inhibition . Functional Implications:
  • The amidine group in ATI-2307 confers cationic character, enhancing interaction with negatively charged biomolecules. In contrast, the target compound’s neutral benzoyl group may prioritize hydrophobic interactions .

Structural Analog: Piperidin-4-one Derivatives

Compound : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Key Differences :

  • Ring Saturation : This analog has a piperidin-4-one (partially saturated) ring, unlike the fully saturated piperidine in the target compound.
  • Substituents : Methoxyphenyl groups dominate, contrasting with the chloro-fluorobenzoyl group.
    Functional Implications :
  • The ketone in piperidin-4-one derivatives may participate in hydrogen bonding with enzymes like cyclooxygenase or cytochrome P450, whereas the target compound’s benzoyl group might engage in π-π stacking .
  • Methoxy groups in the analog improve solubility but may reduce metabolic stability compared to halogenated substituents .

Research Implications

The target compound’s unique combination of halogenated benzoyl and methoxy-pyridine groups positions it as a candidate for selective enzyme inhibition, distinct from analogs like W1807 (allosteric modulator) or ATI-2307 (DNA-targeting agent). Further studies should explore its pharmacokinetic profile, leveraging the stability imparted by chloro-fluoro substituents , and compare its efficacy against kinase or protease targets with existing piperidine-based drugs.

Biological Activity

4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine, identified by its CAS number 2640959-03-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H20ClFN2O2
  • Molecular Weight : 362.8 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloro-fluorobenzoyl group and a methoxy group attached to a pyridine ring.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of neuropharmacology and enzymatic inhibition. Key areas of research include:

  • Neuroprotective Effects :
    • Studies have indicated that compounds with similar structural motifs exhibit neuroprotective properties against oxidative stress and neurodegenerative conditions. For instance, the presence of the piperidine moiety is linked to enhanced neuroprotective effects in animal models of epilepsy and neuroinflammation .
  • Tyrosinase Inhibition :
    • The compound's structure suggests potential activity as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. Tyrosinase is crucial in melanin production, and inhibitors can help manage conditions like melasma and age spots .
  • Antiepileptic Properties :
    • Related compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may also possess antiepileptic properties through modulation of neurotransmitter systems and neurochemical pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Neurochemical Modulation : The compound may influence levels of key neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are critical in managing mood and seizure thresholds .
  • Oxidative Stress Reduction : It has been suggested that similar compounds can scavenge reactive oxygen species (ROS), thus providing neuroprotection against oxidative stress-induced neuronal damage .

Case Studies and Research Findings

Research studies focusing on this compound or its analogs provide insights into its biological activity:

StudyFindings
Study on GM-90432 (analog)Demonstrated significant antiepileptic effects in zebrafish models through neurotransmitter modulation and oxidative stress reduction .
Tyrosinase Inhibition StudiesShowed that compounds with similar structures effectively inhibit tyrosinase, suggesting potential applications in dermatological treatments .

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